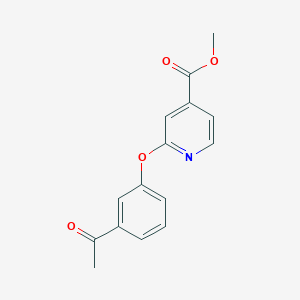

Methyl 2-(3-acetylphenoxy)isonicotinate

Description

Methyl 2-(3-acetylphenoxy)isonicotinate is an ether-containing derivative of isonicotinic acid, featuring a methyl ester group at the 4-position of the pyridine ring and a 3-acetylphenoxy substituent at the 2-position. Notably, commercial availability of this compound is discontinued, possibly due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

methyl 2-(3-acetylphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10(17)11-4-3-5-13(8-11)20-14-9-12(6-7-16-14)15(18)19-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDCTMHZTJSSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC2=NC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-acetylphenoxy)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 3-acetylphenol with methyl isonicotinate in the presence of a base such as sodium carbonate, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-acetylphenoxy)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-acetylphenoxy)isonicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-acetylphenoxy)isonicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(3-acetylphenoxy)isonicotinate with structurally related isonicotinate derivatives, focusing on substituent effects, synthesis, and functional properties.

Structural and Functional Comparison

Key Insights

Substituent Effects: Electron-Withdrawing Groups: The 3-acetylphenoxy group in the target compound contrasts with the trifluoromethyl () and 3,4,5-trifluorophenyl () substituents, which are stronger electron-withdrawing groups. These groups enhance electrophilicity and may improve binding in biological targets or catalytic reactions . For example, Methyl 2-(2-aminothiazol-4-yl)isonicotinate (83% yield) demonstrates high synthetic efficiency compared to its benzamido derivative (35% yield), likely due to steric hindrance in the latter .

Synthetic Methods: The target compound’s ether linkage (phenoxy group) contrasts with thioether derivatives (e.g., Methyl 2-((3-aminophenyl)thio)isonicotinate in ), where sulfur may confer redox sensitivity or altered pharmacokinetics. Enzymatic methods () achieve higher yields (74% for ethyl 2-(1-phenylethyl)isonicotinate) compared to traditional organic reactions (e.g., 35–83% in ), suggesting catalytic efficiency advantages .

The acetylphenoxy group in the target compound may similarly serve as a precursor for prodrugs or kinase inhibitors. Fluorinated Derivatives: Trifluoromethyl and trifluorophenyl analogs () are prevalent in medicinal chemistry due to their metabolic stability and lipophilicity, suggesting that the target compound’s acetyl group could be modified for enhanced properties .

Research Findings and Limitations

- Synthesis Challenges: The discontinued status of this compound () may reflect difficulties in scaling up its synthesis or purifying the acetylphenoxy-substituted intermediate.

Biological Activity

Methyl 2-(3-acetylphenoxy)isonicotinate (CAS Number: 1415719-69-5) is a compound derived from isonicotinic acid, notable for its unique structure that combines an isonicotinate moiety with an acetylphenoxy group. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications and biochemical interactions.

Molecular Formula: C17H15NO4

Molecular Weight: 299.31 g/mol

The synthesis of this compound typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is performed under reflux conditions, followed by purification through recrystallization. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of different derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Sodium hydride in DMF | Various substituted derivatives |

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses and microbial inhibition. Preliminary studies suggest that this compound may modulate enzyme activity, which can influence various metabolic pathways.

Therapeutic Potential

- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation through its effects on prostaglandin pathways. Prostaglandins are lipid compounds that perform several functions in the body, including mediating inflammation.

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further investigation as a potential treatment for infections.

- Cytotoxic Effects: Some studies have explored the cytotoxicity of this compound against cancer cell lines. It has been observed to induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Activity: A study published in PubMed investigated the antimicrobial properties of various isonicotinic acid derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

- Cytotoxicity Assessment: Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it could effectively inhibit cell proliferation and induce apoptosis, particularly in breast cancer cells .

- Inflammation Modulation Study: A study aimed at understanding the anti-inflammatory mechanisms revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl nicotinate | C7H7NO2 | Known for vasodilatory properties |

| Methyl isonicotinate | C7H7NO2 | Used as a semiochemical in pest control |

| Methyl 4-hydroxyisonicotinate | C7H7NO3 | Investigated for potential therapeutic applications |

The distinct combination of the acetylphenoxy group with an isonicotinate backbone provides this compound with unique chemical reactivity and biological activity, making it valuable for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.